molecular formula C19H22N2O3S B2792071 ethyl 2-cyclohexaneamido-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 392245-16-8

ethyl 2-cyclohexaneamido-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B2792071
CAS No.: 392245-16-8
M. Wt: 358.46
InChI Key: ULOWQKRSWIPPOW-UHFFFAOYSA-N
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Description

Ethyl 2-cyclohexaneamido-4-phenyl-1,3-thiazole-5-carboxylate is a functionalized thiazole derivative characterized by three key substituents:

  • Position 2: A cyclohexaneamido group (cyclohexanecarbonylamide), providing steric bulk and lipophilicity.
  • Position 5: An ethyl ester, enhancing solubility in organic solvents and serving as a synthetic handle for hydrolysis or transesterification.

Properties

IUPAC Name

ethyl 2-(cyclohexanecarbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-2-24-18(23)16-15(13-9-5-3-6-10-13)20-19(25-16)21-17(22)14-11-7-4-8-12-14/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOWQKRSWIPPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-cyclohexaneamido-4-phenyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea under basic conditions.

    Amidation: The cyclohexanecarboxylic acid is converted to its corresponding amide by reacting with ammonia or an amine.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow systems to ensure consistency and scalability.

Chemical Reactions Analysis

ethyl 2-cyclohexaneamido-4-phenyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon adjacent to the sulfur atom, using reagents like sodium hydride and alkyl halides.

    Hydrolysis: Acidic or basic hydrolysis of the ester group yields the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ethyl 2-cyclohexaneamido-4-phenyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-cyclohexaneamido-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to changes in cellular function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly influences electronic, steric, and biological properties. Key comparisons include:

Compound Name Position 2 Substituent Key Properties Reference
Ethyl 2-(cyclohexylamino)-4-methylthiazole-5-carboxylate Cyclohexylamino (NH–C6H11) Reduced hydrogen bonding capacity compared to amido; increased basicity.
Ethyl 2-(diphenylamino)-4-phenylthiazole-5-carboxylate Diphenylamino (NPh2) Electron-rich aromatic system; potential for charge-transfer interactions.
Ethyl 2-(benzoxazol-2-ylthio)-4-methylthiazole-5-carboxylate Benzoxazol-2-ylthio (S–C7H4NO) Sulfur atom enhances π-acidity; bulky substituent may limit membrane permeability.
Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate Chloro (Cl) Reactive leaving group; facilitates nucleophilic substitution reactions.

Key Observations :

  • The cyclohexaneamido group in the target compound introduces a carbonyl oxygen, enabling hydrogen bonding (unlike cyclohexylamino in ), which may improve target binding in biological systems .
  • Bulky substituents (e.g., diphenylamino ) reduce conformational flexibility but enhance hydrophobic interactions.

Substituent Variations at Position 4

Position 4 substituents modulate aromaticity and steric effects:

Compound Name Position 4 Substituent Key Properties Reference
Ethyl 4-hydroxy-2-phenylthiazole-5-carboxylate Hydroxyl (OH) Hydrogen bond donor/acceptor; increases solubility in polar solvents.
Ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate Methyl (CH3) Electron-donating group; enhances metabolic stability.
Ethyl 4-(trifluoromethyl)-2-(o-tolylamino)thiazole-5-carboxylate Trifluoromethyl (CF3) Strong electron-withdrawing effect; increases acidity of adjacent protons.

Key Observations :

  • The phenyl group in the target compound enables π-π stacking with aromatic residues in proteins, a feature absent in methyl or CF3-substituted analogs .
  • Hydroxyl groups (e.g., ) improve water solubility but may reduce bioavailability due to rapid excretion.

Substituent Variations at Position 5

The ester group at position 5 is a common feature, but the alkyl chain length varies:

Compound Name Position 5 Substituent Key Properties Reference
Methyl 2-(diphenylamino)-4-phenylthiazole-5-carboxylate Methyl ester (COOCH3) Lower molecular weight; faster hydrolysis to carboxylic acid than ethyl ester.
Ethyl 2-azepan-1-yl-4-methylthiazole-5-carboxylate Ethyl ester (COOCH2CH3) Standard solubility profile; intermediate hydrolysis rate.

Key Observations :

  • Ethyl esters (target compound) balance hydrolysis kinetics and lipophilicity better than methyl esters .

Q & A

Q. What are the optimal synthetic routes for ethyl 2-cyclohexaneamido-4-phenyl-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield?

The synthesis of thiazole derivatives typically involves cyclization of precursors like thiourea with α-halo ketones. For example, analogous compounds (e.g., ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate) are synthesized via cyclization of 2-bromoacetophenone with thiourea, followed by esterification using ethyl chloroformate under basic conditions (e.g., K₂CO₃ in ethanol at 40°C) . Key parameters include:

  • Temperature : Higher temperatures (80–90°C) improve cyclization but may degrade sensitive functional groups.
  • Solvent : Polar aprotic solvents like DMF enhance reactivity for alkylation/acylation.
  • Substituent effects : Steric hindrance from the cyclohexaneamido group may necessitate longer reaction times or elevated temperatures compared to methyl/phenyl analogs.

Q. How can structural characterization of this compound be methodically validated?

Use a multi-technique approach:

  • NMR : Confirm ester (δ ~4.3 ppm for CH₂CH₃), thiazole ring protons (δ ~7.0–8.5 ppm), and cyclohexaneamido NH (δ ~8–10 ppm) .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ for C₁₉H₂₁N₃O₃S, calculated m/z 376.13).
  • X-ray crystallography : Resolve steric interactions between the phenyl and cyclohexaneamido groups, which influence molecular packing .

Advanced Research Questions

Q. How do substituents at the 2-position (cyclohexaneamido vs. methyl/chloro) modulate bioactivity and reactivity?

Substituents critically affect electronic and steric properties:

  • Electron-withdrawing groups (e.g., chloro) increase electrophilicity at the thiazole ring, enhancing nucleophilic substitution.
  • Bulky groups (e.g., cyclohexaneamido) hinder reactions at adjacent sites, directing functionalization to the 5-carboxylate or phenyl ring .
  • Biological activity : Methyl groups in analogs show moderate antimicrobial activity (MIC ~50 µg/mL), while bulkier amides (e.g., benzamido) improve target binding in kinase assays .

Q. What experimental strategies resolve contradictions in reported bioactivity data for thiazole derivatives?

Address discrepancies via:

  • Dose-response standardization : Use consistent molar concentrations (e.g., 10–100 µM) across assays to compare IC₅₀ values.
  • Cellular context : Test cytotoxicity in multiple cell lines (e.g., HEK293 vs. HeLa) to account for metabolic differences.
  • Computational docking : Model interactions with targets (e.g., EGFR kinase) to identify steric clashes caused by the cyclohexaneamido group .

Q. How can continuous flow reactors improve the scalability of synthesizing this compound?

Adopt industrial protocols from analogous thiazoles:

  • Residence time optimization : 2–5 minutes at 80°C in ethanol maximizes yield (>85%) while minimizing side products .
  • Automated pH control : Maintain pH 7–8 during esterification to prevent hydrolysis.
  • In-line analytics : Use FTIR or UV-Vis to monitor reaction progression and adjust parameters in real time .

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